molecular formula C8H8N2O2S B3327705 2H-1,2,4-Benzothiadiazine, 6-methyl-, 1,1-dioxide CAS No. 37162-39-3

2H-1,2,4-Benzothiadiazine, 6-methyl-, 1,1-dioxide

Cat. No. B3327705
CAS RN: 37162-39-3
M. Wt: 196.23 g/mol
InChI Key: SNNZNULCFHXTLD-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine, 6-methyl-, 1,1-dioxide is a compound that belongs to the class of organic compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These are aromatic heterocyclic compounds containing a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . It has been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 2H-1,2,4-Benzothiadiazine, 6-methyl-, 1,1-dioxide involves several steps. The key stage of the synthesis is a Curtius rearrangement followed by an intramolecular cyclization . The reaction of saccharins with hydrazine gives the hydrazides. The nitrosation of the latter leads to the acylazides which undergo a thermal Curtius rearrangement when refluxed in toluene, to give the isocyanates. Under the reaction conditions they undergo an intramolecular cyclization involving the nitrogen atom of the sulfonamide group and yield the target compounds .


Molecular Structure Analysis

The molecular structure of 2H-1,2,4-Benzothiadiazine, 6-methyl-, 1,1-dioxide is characterized by a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .


Chemical Reactions Analysis

The chemical reactions of 2H-1,2,4-Benzothiadiazine, 6-methyl-, 1,1-dioxide involve various functional groups attached to the ring. These functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .

Mechanism of Action

While the exact mechanism of action for 2H-1,2,4-Benzothiadiazine, 6-methyl-, 1,1-dioxide is not specified, compounds with similar structures, such as benzthiazide, inhibit active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water .

properties

IUPAC Name

6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-6-2-3-8-7(4-6)9-5-10-13(8,11)12/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNZNULCFHXTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,2,4-Benzothiadiazine, 6-methyl-, 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-1,2,4-Benzothiadiazine, 6-methyl-, 1,1-dioxide
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2H-1,2,4-Benzothiadiazine, 6-methyl-, 1,1-dioxide
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2H-1,2,4-Benzothiadiazine, 6-methyl-, 1,1-dioxide
Reactant of Route 6
2H-1,2,4-Benzothiadiazine, 6-methyl-, 1,1-dioxide

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